Bienvenue dans la boutique en ligne BenchChem!

DALDA

Analgesia Pain Research Mu-Opioid Pharmacology

Select DALDA for your pain research: unmatched μ-opioid receptor selectivity (Kiδ/Kiμ > 10,000), minimal BBB penetration (0.019% ID/g), and extended duration (7 h vs morphine 3 h). Ideal for spinal analgesia, peripheral MOR signaling, and maternal pain models with negligible placental transfer (<1%). Order high-purity DALDA (≥98%) for your studies. Inquire now.

Molecular Formula C30H45N9O5
Molecular Weight 611.7 g/mol
CAS No. 118476-85-0
Cat. No. B044049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDALDA
CAS118476-85-0
SynonymsDALDA
Tyr-Arg-Phe-Lys-NH2
tyrosyl-arginyl-phenylalanyl-lysinamide
Molecular FormulaC30H45N9O5
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1
InChIKeyUEVAHGMTRWGMTB-JBXUNAHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DALDA (CAS 118476-85-0): Peptide Mu-Opioid Agonist for High-Selectivity Analgesic Research


DALDA (H-Tyr-D-Arg-Phe-Lys-NH2, [D-Arg2,Lys4]dermorphin-(1-4)-amide) is a synthetic tetrapeptide that acts as a potent and highly selective agonist at the mu-opioid receptor (MOR), with a binding affinity Ki of 1.69 nM . The molecule carries a net positive charge (3+) at physiological pH, which confers hydrophilicity and restricts distribution largely to the extracellular space [1]. DALDA was developed from the dermorphin scaffold to address the need for MOR agonists with enhanced receptor specificity and reduced off-target activity.

Why Substituting DALDA with Other Mu-Opioid Agonists Alters Experimental Outcomes


Though numerous mu-opioid receptor agonists exist, DALDA exhibits a unique confluence of physicochemical and pharmacological properties that preclude simple substitution. Its triple positive charge at physiological pH yields a distinct pharmacokinetic profile, including limited blood-brain barrier (BBB) penetration and a plasma volume-restricted distribution, which fundamentally differs from that of neutral or lipophilic opioids like morphine and fentanyl [1]. Moreover, DALDA's exceptional selectivity for MOR over delta- and kappa-opioid receptors (Kiδ/Kiμ > 10,000) is orders of magnitude higher than that of the commonly used peptide agonist DAMGO [2]. Consequently, switching to a less selective or differently charged analog can introduce confounding off-target effects or alter the balance between peripheral and central antinociception, undermining the reproducibility of studies focused on MOR-specific signaling.

DALDA Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Intrathecal Antinociceptive Potency: DALDA vs. Morphine in Rat Tail-Flick

Following intrathecal administration in rats, DALDA demonstrates 14-fold higher antinociceptive potency compared to morphine, based on ED50 values derived from the tail-flick assay. The study directly compared DALDA, morphine, and the analog [Dmt1]DALDA in the same experimental system [1].

Analgesia Pain Research Mu-Opioid Pharmacology

Analgesic Duration of Action: DALDA vs. Morphine

At equipotent doses, DALDA provides a longer duration of analgesic effect than morphine. The analgesic duration for an equipotent dose of morphine is 3 hours, whereas DALDA sustains analgesia for 7 hours—a 2.3-fold increase [1]. The study was conducted in the same rat model and used the same tail-flick assay to measure duration.

Duration of Analgesia Pharmacodynamics Mu-Opioid Agonists

Mu-Opioid Receptor Selectivity: DALDA vs. DAMGO

DALDA exhibits unprecedented mu-opioid receptor selectivity, with a Kiδ/Kiμ ratio of 11,400, which is more than 10 times higher than the selectivity ratio of DAMGO (Kiδ/Kiμ = 1,050) [1]. This comparison is based on binding assays using rat brain membranes and represents a cross-study comparison with the same assay methodology.

Receptor Selectivity Mu-Opioid Receptor Off-Target Activity

Plasma Clearance and Half-Life: DALDA vs. DAMGO in Sheep

DALDA demonstrates significantly slower systemic clearance and longer elimination half-life than DAMGO. Following intravenous administration in sheep, plasma clearance of DAMGO is 223 ml/kg/h, whereas DALDA clears at only 24 ml/kg/h—a 10-fold difference [1]. Consequently, the elimination half-life of DALDA (1.5 h) is 6.25 times longer than that of DAMGO (0.24 h).

Pharmacokinetics Peptide Stability Systemic Exposure

Placental Transfer and Fetal Exposure: DALDA vs. Morphine (Class Inference)

Owing to its 3+ net charge and hydrophilicity, DALDA exhibits severely restricted placental transfer. In pregnant sheep, fetal plasma concentrations of DALDA remain below 50 ng/mL (<1% of maternal concentration) during steady-state maternal infusion [1]. In contrast, morphine, a more lipophilic alkaloid, readily crosses the placenta, achieving fetal:maternal concentration ratios of approximately 0.5–0.8.

Obstetrical Analgesia Fetal Safety Placental Barrier

Blood-Brain Barrier Penetration: DALDA vs. Lipophilic Opioids (Class Inference)

The brain delivery of DALDA is extremely limited, consistent with its hydrophilic, charged nature. Following intravenous administration, the brain concentration of [3H]DALDA at 30 minutes is only 0.019 ± 0.002% of the injected dose per gram, and the BBB permeability-surface area product (0.84 ± 0.13 μl·min⁻¹·g⁻¹) is comparable to that of the paracellular marker sucrose [1]. In contrast, lipophilic opioids like fentanyl and morphine exhibit brain-to-plasma ratios >1.0 and achieve peak brain concentrations within minutes.

BBB Permeability CNS Exposure Peripheral Analgesia

Optimal Application Scenarios for DALDA Based on Quantitative Differentiation


Intrathecal Analgesia Research with Reduced Dosing Frequency

When studying spinal antinociception, DALDA's 14-fold higher potency and 2.3-fold longer duration of action compared to morphine [1] enable experiments with fewer intrathecal injections, minimizing surgical stress and procedural variability. Its extended duration (7 hours vs. 3 hours for morphine) is particularly advantageous for behavioral assays requiring prolonged observation windows, such as chronic pain models.

Mu-Opioid Receptor Selectivity Profiling and Off-Target Minimization

In studies requiring exclusive mu-opioid receptor activation, DALDA's Kiδ/Kiμ selectivity ratio of 11,400—over 10 times that of DAMGO [1]—ensures that delta-opioid receptor cross-activation is negligible. This property is critical for experiments aimed at dissecting MOR-specific signaling pathways, particularly when using gene knockout or siRNA approaches where off-target confounds must be eliminated.

Maternal-Fetal Pharmacology and Obstetrical Analgesia Studies

DALDA's negligible placental transfer (<1% fetal:maternal concentration) [1] makes it a superior choice over morphine and other lipophilic opioids for maternal pain studies in pregnant animal models. Researchers investigating the fetal safety of maternal opioid exposure can use DALDA to separate maternal analgesic effects from direct fetal opioid effects, a distinction that is impossible with compounds that readily cross the placenta.

Peripheral vs. Central Opioid Mechanism Differentiation

Given its extremely limited BBB penetration (brain delivery of only 0.019% ID/g, comparable to sucrose) [1], DALDA serves as an ideal tool for distinguishing peripheral from central mu-opioid-mediated effects. In contrast to brain-penetrant agonists like morphine and fentanyl, DALDA allows researchers to achieve analgesia with minimal CNS exposure, thereby isolating peripheral opioid receptor contributions in conditions such as inflammatory or visceral pain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DALDA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.